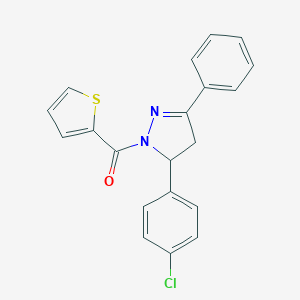![molecular formula C17H8ClNS2 B327323 13-chloro-9,11-dithia-14-azapentacyclo[10.8.0.02,10.03,8.015,20]icosa-1(12),2(10),3,5,7,13,15,17,19-nonaene](/img/structure/B327323.png)
13-chloro-9,11-dithia-14-azapentacyclo[10.8.0.02,10.03,8.015,20]icosa-1(12),2(10),3,5,7,13,15,17,19-nonaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro1benzothieno[3’,2’:4,5]thieno[2,3-c]quinoline is a complex heterocyclic compound that features a unique fusion of benzothiophene and quinoline structures. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro1benzothieno[3’,2’:4,5]thieno[2,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the condensation of aryl-aldehyde and arylamine derivatives followed by cyclization can yield the desired compound . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
6-Chloro1benzothieno[3’,2’:4,5]thieno[2,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while substitution reactions can introduce various substituents into the quinoline ring .
Scientific Research Applications
6-Chloro1benzothieno[3’,2’:4,5]thieno[2,3-c]quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro1benzothieno[3’,2’:4,5]thieno[2,3-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro 1benzothieno[2’,3’:4,5]thieno[2,3-c]naphtho[1,2-f]quinoline : This compound shares a similar core structure but with additional fused rings, which may alter its chemical and biological properties.
- 1Benzothieno[3,2-b]thieno[2,3-d]furans : These compounds have a similar thienoquinoline core but with different heteroatoms, leading to variations in their properties and applications .
Uniqueness
6-Chloro1benzothieno[3’,2’:4,5]thieno[2,3-c]quinoline is unique due to its specific fusion of benzothiophene and quinoline structures, which imparts distinct electronic and steric properties. These unique features make it valuable for various applications in chemistry, biology, and material science .
Properties
Molecular Formula |
C17H8ClNS2 |
|---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
13-chloro-9,11-dithia-14-azapentacyclo[10.8.0.02,10.03,8.015,20]icosa-1(12),2(10),3,5,7,13,15,17,19-nonaene |
InChI |
InChI=1S/C17H8ClNS2/c18-16-15-13(9-5-1-3-7-11(9)19-16)14-10-6-2-4-8-12(10)20-17(14)21-15/h1-8H |
InChI Key |
VLPJPODIMFXYDF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C(=N2)Cl)SC4=C3C5=CC=CC=C5S4 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=N2)Cl)SC4=C3C5=CC=CC=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-[1-(4-ethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B327240.png)
![3-({1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)propanoic acid](/img/structure/B327241.png)
![2-({1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ETHAN-1-OL](/img/structure/B327246.png)
![4-[3-Bromo-4-(dimethylamino)benzylidene]-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B327247.png)
![3-{[4-Oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B327249.png)

![5-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B327252.png)
![5-{[5-(4-Chloro-2,5-dimethoxyphenyl)-2-furyl]methylene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B327253.png)

![5-Bromo-2-ethoxy-4-{[3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B327255.png)
![5-{3-[(2,4-Dichlorobenzyl)oxy]benzylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B327258.png)
![N-(5-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)acetamide](/img/structure/B327260.png)

![2-[2-(4-Methylphenoxy)ethylsulfanyl]-1,3-benzothiazole](/img/structure/B327268.png)
